(-)-桃金娘醛

描述

(-)-Myrtenal is a naturally occurring monoterpene found in various plants such as cumin, pepper, mint, and eucalyptus. It is composed of two isoprene units and is known for its presence in essential oils. Myrtenal has been studied for its biological activities, which include antioxidant, chemotherapeutic, and chemopreventive effects, particularly in models of cancer . It also exhibits a range of other biological activities, such as bronchodilatory, anti-inflammatory, anti-aggregative, antihemolytic, antibacterial, antitumor, antihyperglycemic, vasodilating, heart rate reducing, and hypotensive effects .

Synthesis Analysis

Myrtenal can be synthesized from natural precursors like β-pinene through photo-sensitized oxidation. The conversion of β-pinene to myrtenal has been optimized using pyridine-acetic anhydride mixture as a catalyst, achieving a high conversion rate and selectivity . Another study optimized the synthesis from α-pinene using photosensitized oxidation, with variables such as catalyst concentration, temperature, and oxygen rate being crucial for high conversion and selectivity . Additionally, myrtenal has been prepared using homogeneous Lewis and Brønsted acids as catalysts for the rearrangement of β-pinene oxide, with Lewis acids favoring the formation of myrtenal .

Molecular Structure Analysis

The molecular structure of myrtenal has been determined using microwave spectroscopy and quantum chemical calculations. The s-trans conformer of myrtenal was observed in the gas phase, and its structural parameters were found to be similar to those in trans-acrolein and trans-trans-cinnamaldehyde . The absolute configuration of (-)-myrtenal has been clarified using hierarchical digraphs, which are essential for the unequivocal assignment of stereochemical descriptors .

Chemical Reactions Analysis

Myrtenal has been used as a chiral derivatizing agent in combination with 13C NMR spectroscopy to differentiate and determine the enantiomeric purity of primary amines. This method proved valuable for the identification and differentiation of enantiomers, even when 1H NMR spectra could not distinguish them . Additionally, myrtenal has been involved in the synthesis of new 1,3-oxathianes, with lithiation reactions providing insights into the stereochemical outcomes of subsequent quenching reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of myrtenal have been explored in various studies. Its strong antioxidant properties have been demonstrated in vitro, and its anticancer activity has been evaluated in vivo, showing a significant increase in inherent antioxidants and modulation of apoptotic and anti-apoptotic proteins . Myrtenal's reactivity has been studied, revealing that certain substitutions on derived oxathianes affect their lithiation and subsequent reactions . The electrochemical synthesis of myrtenal has also been investigated, with the preparation of a compound electrode and optimization of reaction conditions such as current density, temperature, and KOH concentration, leading to a high yield of myrtenal .

科学研究应用

神经科学中的生物活性及抗氧化特性:

- 桃金娘醛因其对中枢神经系统(CNS)的活性而受到研究,包括抗焦虑作用和增强催眠药的影响。它对神经退行性过程显示出显著的神经保护作用,这可能是由于其神经调节和抗氧化特性(Dragomanova、Tancheva 和 Georgieva,2018)。

在癌症治疗和预防中的作用:

- 桃金娘醛在一项关于二乙基亚硝胺诱导的大鼠肝细胞癌的研究中,通过稳定内在抗氧化剂和调节凋亡和抗凋亡级联反应,证明了其抗癌活性(Hari Babu、Perumal 和 Balasubramanian,2012)。

- 另一项研究发现,桃金娘醛在链脲佐菌素诱导的糖尿病大鼠模型中减轻了氧化应激和炎症,表明其作为抗氧化剂和抗炎剂的潜力(Rathinam 等,2019)。

抗糖尿病特性:

- 桃金娘醛改善了糖尿病大鼠的高血糖和高脂血症,并提高了胰岛素水平。这项研究表明其在治疗糖尿病方面的潜力(Ayyasamy 和 Leelavinothan,2016)。

在痴呆症中的神经保护作用:

- 桃金娘醛在大鼠痴呆症实验模型中显示出神经保护能力。它改善了识别记忆和习惯化,发挥了抗氧化作用,并显着增加了大脑中的乙酰胆碱水平(Dragomanova 等,2022)。

膀胱癌中的化学预防潜力:

- 一项针对大鼠的研究表明桃金娘醛对膀胱癌具有化学预防活性,具有预防肿瘤进展的潜力(Farrag 等,2021)。

在合成化学中的应用:

- 桃金娘醛已被用作(13)C NMR 光谱中的手性衍生化剂,用于识别和区分伯胺的对映异构体,包括 β-氨基醇和邻二胺(Dufrasne、Gelbcke 和 Galanski,2006)。

属性

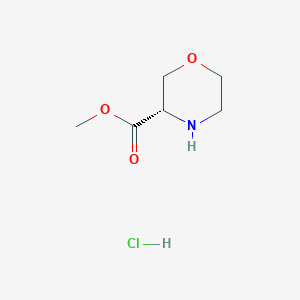

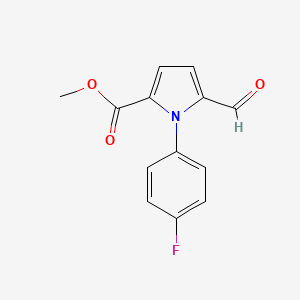

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRMUZKLFIEVAO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Myrtenal | |

CAS RN |

564-94-3, 18486-69-6 | |

| Record name | Myrtenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtenal, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pin-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENAL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRTENAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (-)-myrtenal?

A1: (-)-Myrtenal has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. []

Q2: Are there any spectroscopic data available for (-)-myrtenal?

A2: Yes, spectroscopic characterization of (-)-myrtenal and its derivatives has been carried out using techniques like 1H NMR and 13C NMR. These techniques help identify the structure and purity of the compound. [, , ]

Q3: What are the potential therapeutic applications of (-)-myrtenal?

A3: (-)-Myrtenal has shown promising results in preclinical studies for its potential against hepatocellular carcinoma. [] Further research is ongoing to explore its potential in other areas.

Q4: How does (-)-myrtenal exert its anticancer effects?

A4: Research suggests that (-)-myrtenal may exert its anticancer effects by activating the tumor suppressor protein p53. Additionally, it may regulate lysosomal and mitochondrial enzymes, potentially impacting the growth and survival of cancer cells. []

Q5: Does (-)-myrtenal have any effect on acetylcholinesterase?

A5: Yes, in vitro studies have shown that (-)-myrtenal exhibits inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. []

Q6: Has (-)-myrtenal demonstrated analgesic activity?

A6: Some research suggests that amines containing both a (-)-myrtenal fragment and a 6-amino-5,7-dimethyl-1,3-diazaadamantane fragment exhibit significant analgesic activity in animal models. []

Q7: Does (-)-myrtenal possess antimicrobial properties?

A7: Studies have shown that (-)-myrtenal, along with other constituents of essential oils from sources like Zanthoxylum plants and Streptomyces albulus Z1-04-02, exhibits toxicity towards insects and fungi. [, ]

Q8: Can (-)-myrtenal be used as a chiral starting material in organic synthesis?

A8: Yes, the chiral structure of (-)-myrtenal makes it a valuable starting material for synthesizing various chiral compounds. Researchers have utilized (-)-myrtenal to create enantiopure scorpionate ligands, macrocycles, and other complex molecules. [, , ]

Q9: Has (-)-myrtenal been incorporated into metal complexes?

A9: Yes, researchers have successfully synthesized various metal complexes incorporating (-)-myrtenal-derived ligands. These include complexes with nickel(II), scandium, and rare-earth metals. [, , , ]

Q10: What types of reactions have been explored with (-)-myrtenal as a starting material?

A10: Several reactions have been explored, including aldol condensation, imine formation, Nicholas reactions, and the synthesis of heteroscorpionate ligands. [, , , ]

Q11: Is (-)-myrtenal susceptible to degradation by ozone?

A11: Yes, (-)-myrtenal, containing one C-C double bond, shows slight decomposition in the presence of ozone. This highlights the importance of ozone removal during air sampling for accurate measurement of (-)-myrtenal and similar compounds. []

Q12: Are there concerns about the environmental impact of (-)-myrtenal?

A12: While (-)-myrtenal is a naturally occurring compound, its widespread use and potential release into the environment necessitate further research into its ecotoxicological effects and appropriate waste management strategies. [, ]

Q13: How is (-)-myrtenal typically analyzed and quantified?

A13: Common analytical techniques for (-)-myrtenal analysis include gas chromatography (GC) coupled with mass spectrometry (MS). These techniques enable the identification and quantification of (-)-myrtenal in complex mixtures, such as essential oils. [, , , ]

Q14: What is known about the safety and toxicity of (-)-myrtenal?

A14: Research on the safety and toxicity of (-)-myrtenal is ongoing. While some studies suggest potential therapeutic benefits, a comprehensive understanding of its toxicological profile, including potential long-term effects, is crucial before its widespread application. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)